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molecular formula C15H14N2O B8454467 1h-Pyrrolo[2,3-b]pyridine,1-[(3-methoxyphenyl)methyl]-

1h-Pyrrolo[2,3-b]pyridine,1-[(3-methoxyphenyl)methyl]-

Cat. No. B8454467
M. Wt: 238.28 g/mol
InChI Key: ZDMDUAZTHOHGAU-UHFFFAOYSA-N
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Patent
US07419987B2

Procedure details

1-(3-Methoxybenzyl)-7-azaindole (3.57 g, 15 mmoles) is dissolved in 50 mL of t-butyl methyl ether. A solution of 1.54 mL of oxalyl chloride (18 mmoles) in 10 mL of t-butyl methyl ether is added dropwise at 0° C. with stirring. Subsequently, the mixture is refluxed for 2 hours, after which the solvent is distilled off under vacuum. The resulting 1-(3-methoxybenzyl)-7-azaindole-3-yl-glyoxylic acid chloride is obtained as a solid residue, which is suspended in 50 mL of tetrahydrofuran (THF).
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:16]=[CH:17][CH:18]=1)[CH2:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][N:14]=2)[CH:9]=[CH:8]1.[C:19](Cl)(=[O:23])[C:20]([Cl:22])=[O:21]>COC(C)(C)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:16]=[CH:17][CH:18]=1)[CH2:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][N:14]=2)[C:9]([C:19](=[O:23])[C:20]([Cl:22])=[O:21])=[CH:8]1

Inputs

Step One
Name
Quantity
3.57 g
Type
reactant
Smiles
COC=1C=C(CN2C=CC3=CC=CN=C23)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
1.54 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture is refluxed for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
after which the solvent is distilled off under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CN2C=C(C3=CC=CN=C23)C(C(=O)Cl)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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